molecular formula C18Br14O2 B1345518 Tetradecabromo-1,4-diphenoxybenzene CAS No. 58965-66-5

Tetradecabromo-1,4-diphenoxybenzene

Cat. No. B1345518
CAS RN: 58965-66-5
M. Wt: 1366.8 g/mol
InChI Key: YMIUHIAWWDYGGU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzene derivatives is well-documented. For instance, the synthesis of 1,2,4,5-tetrakis(alkyl- and arylamino)benzenes is achieved through palladium-catalyzed coupling of various tetrabromo- or tetrachlorobenzenes with aryl- or tert-alkylamines, resulting in excellent yields . This method could potentially be adapted for the synthesis of Tetradecabromo-1,4-diphenoxybenzene by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated benzenes can be quite complex. The paper discussing the isomorphic relationship between tetrachlorobenzene and tetrabromobenzene indicates that these compounds can exhibit different phase transitions and form molecular alloys, suggesting that Tetradecabromo-1,4-diphenoxybenzene may also display complex structural characteristics .

Chemical Reactions Analysis

Brominated benzenes are reactive and can be used in various chemical reactions. For example, 1,2,4,5-Tetrabromobenzene has been used as a 1,4-Benzadiyne equivalent in the synthesis of anti- and syn-1,4,5,8-Tetrahydroanthracene 1,4:5,8-diepoxides, which involves Diels-Alder reactions and cycloaddition . This suggests that Tetradecabromo-1,4-diphenoxybenzene could also participate in similar complex reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzenes can be influenced by their halogenation and substitution patterns. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene shows a layered monoclinic structure with bifurcated C–H⋅⋅⋅F–C interactions, which could be relevant when considering the properties of Tetradecabromo-1,4-diphenoxybenzene . Additionally, the synthesis and characterization of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives demonstrate the impact of substituents on the molecular structure and redox properties of the compound .

Scientific Research Applications

Methods: Researchers use in vitro and in silico competitive binding assays to understand how TeDB-DiPhOBz and its analogues interact with thyroid hormone transport proteins .

Results: The studies suggest that TeDB-DiPhOBz can compete with thyroxine (T4) for binding sites on transport proteins, indicating a potential impact on thyroid function in both mammals and birds .

Methods: Liver microsomal assays based on herring gulls are used to assess the hydroxylation of debrominated photodegradates of TeDB-DiPhOBz .

Results: The research provides insights into the structure-related differences in binding affinities and the potential biological effects of these compounds .

Methods: Analytical techniques like ultra-high-pressure liquid chromatography-electrospray are employed to monitor the breakdown products of TeDB-DiPhOBz .

Results: Findings reveal the formation of various debrominated products and polybrominated polybenzofurans and dibenzofurans upon photolysis .

Methods: Assays involving rat liver microsomes are conducted to study the metabolism of these breakdown products .

Results: The studies contribute to understanding the metabolic pathways and potential health risks associated with exposure to TeDB-DiPhOBz and its metabolites .

Methods: Experiments are conducted to assess the photolytic stability and toxicological impact of TeDB-DiPhOBz on different species .

Results: The research underscores the need for investigations into the environmental behaviors of such compounds, especially their long-term effects .

Methods: Competitive protein binding assays and in silico analyses are utilized to explore the interaction of TeDB-DiPhOBz with thyroid hormone transport proteins .

Results: The findings indicate that TeDB-DiPhOBz and its analogues may act as ligands for thyroid hormone transport proteins, affecting thyroid function .

Fire Safety Engineering

Application Summary

Methods: The compound is incorporated into materials during manufacturing, and its effectiveness is tested through fire resistance tests, such as cone calorimetry .

Results: TeDB-DiPhOBz has been shown to significantly reduce the flammability of materials, making it a valuable additive in fire safety engineering .

Analytical Chemistry

Application Summary

Methods: Techniques like gas chromatography-mass spectrometry (GC-MS) are employed for the detection and analysis of TeDB-DiPhOBz and its metabolites .

Results: The accurate identification and quantification of TeDB-DiPhOBz in environmental samples help in assessing its distribution and potential ecological risks .

Polymer Science

Application Summary

Methods: Polymers are treated with TeDB-DiPhOBz, and their thermal degradation behavior is analyzed using thermogravimetric analysis (TGA) .

Results: The addition of TeDB-DiPhOBz to polymers has been found to increase their thermal stability, making them more resistant to degradation at high temperatures .

Electronics

Application Summary

Methods: The compound is added to the plastic components of electronic devices, and its flame-retardant properties are evaluated under conditions that simulate overheating .

Results: Studies have shown that TeDB-DiPhOBz can effectively prevent the ignition of electronic components, contributing to safer electronic products .

Environmental Monitoring

Application Summary

Methods: Biological samples from wildlife are collected and analyzed for the presence of TeDB-DiPhOBz and its breakdown products .

Results: Monitoring programs have detected TeDB-DiPhOBz in various species, indicating its widespread environmental presence and the need for ongoing surveillance .

Toxicological Research

Application Summary

Methods: In vivo and in vitro studies are conducted to evaluate the toxicological profile of TeDB-DiPhOBz, including its potential as an endocrine disruptor .

Results: Research has highlighted concerns about the compound’s potential to interfere with hormonal systems, necessitating further study to understand its health implications .

Advanced Textiles

Application Summary

Methods: The compound is integrated into textile fibers during the spinning process, and its efficacy is tested through flame spread tests .

Results: The treated textiles exhibit reduced flammability and improved resistance to fire, contributing to safer textile products .

Waste Management

Application Summary

Methods: Environmental simulation chambers are used to study the breakdown of TeDB-DiPhOBz in landfill conditions .

Results: The findings indicate that certain degradation products may persist in the environment, necessitating proper waste disposal strategies .

Industrial Coatings

Application Summary

Methods: Coatings containing TeDB-DiPhOBz are applied to surfaces, and their performance is evaluated under high-temperature conditions .

Results: These coatings have been found to provide effective fire protection, enhancing safety in industrial environments .

Consumer Electronics

Application Summary

Methods: The compound is added to the plastic casings of electronic devices, and its flame-retardant properties are assessed through ignition tests .

Results: The addition of TeDB-DiPhOBz contributes to the overall fire safety of consumer electronics, reducing the risk of fire-related incidents .

Automotive Industry

Application Summary

Methods: Vehicle interior materials are treated with TeDB-DiPhOBz, and their flammability is tested using standard automotive fire safety tests .

Results: The treatment with TeDB-DiPhOBz has been shown to enhance the fire resistance of automotive interiors, increasing passenger safety .

Research and Development

Application Summary

Methods: Synthetic chemistry techniques are employed to develop new compounds, and their properties are characterized through various analytical methods .

Results: The ongoing R&D has led to the synthesis of novel compounds that offer better flame-retardant properties with reduced potential for bioaccumulation .

properties

IUPAC Name

1,2,3,4,5-pentabromo-6-[2,3,5,6-tetrabromo-4-(2,3,4,5,6-pentabromophenoxy)phenoxy]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18Br14O2/c19-1-3(21)7(25)15(8(26)4(1)22)33-17-11(29)13(31)18(14(32)12(17)30)34-16-9(27)5(23)2(20)6(24)10(16)28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMIUHIAWWDYGGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)Br)OC2=C(C(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)OC3=C(C(=C(C(=C3Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18Br14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047507
Record name Perbromo-1,4-diphenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1366.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetradecabromo-1,4-diphenoxybenzene

CAS RN

58965-66-5
Record name 1,2,4,5-Tetrabromo-3,6-bis(2,3,4,5,6-pentabromophenoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58965-66-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecabromo-1,4-diphenoxybenzene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2,4,5-tetrabromo-3,6-bis(2,3,4,5,6-pentabromophenoxy)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Perbromo-1,4-diphenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4,5-tetrabromo-3,6-bis(pentabromophenoxy)benzene
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.914
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Record name TETRADECABROMO-1,4-DIPHENOXYBENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
L Trouborst, S Chu, D Chen, RJ Letcher - Chemosphere, 2015 - Elsevier
Tetradecabromo-1,4-diphenoxybenzene (TeDB-DiPhOBz) is a brominated polyphenyl ether flame retardant (FR) that is known to photolytically degrade to produce lower brominated …
Number of citations: 11 www.sciencedirect.com
G Su, AK Greaves, D Teclechiel… - … Science & Technology, 2016 - ACS Publications
Tetradecabromo-1,4-diphenoxybenzene (TeDB-DiPhOBz) is used as a flame retardant chemical and has been hypothesized to be the precursor of methoxylated polybrominated …
Number of citations: 9 pubs.acs.org
KL Hill, ÅK Mortensen, D Teclechiel… - … science & technology, 2018 - ACS Publications
Tetradecabromo-1,4-diphenoxybenzene (TeDB-DiPhOBz) is a highly brominated additive flame retardant (FR). Debrominated photodegradates of TeDB-DiPhOBz are hydroxylated in …
Number of citations: 17 pubs.acs.org
G Su, RJ Letcher, R Farmahin, D Crump - Chemosphere, 2018 - Elsevier
Tetradecabromo-1,4-diphenoxybenzene (TeDB-DiPhOBz) and 2,2′,3,3′,4,4′,5,5′,6,6′-decabromodiphenyl ether (BDE-209) are flame retardant chemicals that can undergo …
Number of citations: 14 www.sciencedirect.com
G Su, RJ Letcher, D Crump, R Farmahin… - … science & technology, 2014 - ACS Publications
Tetradecabromo-1,4-diphenoxybenzene (TeDB-DiPhOBz) and 2,2′,3,3′,4,4′,5,5′,6,6′-decabromodiphenyl ether (BDE-209) are photolytically unstable flame retarding chemicals. …
Number of citations: 38 pubs.acs.org
G Su, RJ Letcher, D Crump, R Farmahin… - Environmental …, 2016 - ACS Publications
We report on two highly brominated polyphenyl ether flame retardants, tetradecabromo-1,4- diphenoxybenzene (TeDB-DiPhOBz) and 2,2′,3,3′,4,4′,5,5′,6,6′-decabromodiphenyl …
Number of citations: 24 pubs.acs.org
KL Hill - 2017 - repository.library.carleton.ca
One mechanism of action of thyroid disrupting compounds is the competition for thyroid hormone (TH) binding sites on vertebrate serum transport proteins, including transthyretin (TTR) …
Number of citations: 3 repository.library.carleton.ca
D Chen, RC Hale, RJ Letcher - Environmental toxicology and …, 2015 - Wiley Online Library
Among anthropogenic chemicals, flame retardants have attracted mounting environmental concerns. In recent years, an increasing number of studies have been conducted worldwide …
Number of citations: 46 setac.onlinelibrary.wiley.com
TA Smythe, LC Mattioli, RJ Letcher - Environmental Pollution, 2020 - Elsevier
Polybrominated diphenyl ethers (PBDEs) and other halogenated flame retardants (HFRs) continue to be an environmental concern. In the Laurentian Great Lakes, herring gulls (Larus …
Number of citations: 8 www.sciencedirect.com
S Guanyong, T Daniel - 2016
Number of citations: 0

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